

# Spirotryprostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *spirotryprostatin A*

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## Introduction

**Spirotryprostatin A** is a complex indole alkaloid first isolated from the fungus *Aspergillus fumigatus*. It belongs to the spirooxindole family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their unique structural features and promising biological activities. **Spirotryprostatin A**, in particular, has been identified as a potent inhibitor of cell cycle progression, making it a molecule of interest in the field of cancer research and drug development.<sup>[1][2]</sup> This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **spirotryprostatin A**, supported by quantitative data, detailed experimental protocols from key total syntheses, and visualizations of its mechanism of action and synthetic pathways.

## Chemical Structure and Properties

**Spirotryprostatin A** possesses a pentacyclic core featuring a characteristic spiro[pyrrolidine-3,3'-oxindole] moiety. The structure is further elaborated with a diketopiperazine ring system derived from L-tryptophan and L-proline, and a prenyl group attached to the pyrrolidine ring. The molecule has the chemical formula  $C_{22}H_{25}N_3O_4$  and a molecular weight of 395.45 g/mol .<sup>[3][4]</sup>

The absolute stereochemistry of **spirotryprostatin A** has been determined through extensive synthetic efforts and spectroscopic analysis as (3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.0<sup>3,7</sup>]dodecane-5,3'-1H-indole]-2,2',8-trione.[5] The molecule's complex three-dimensional arrangement is crucial for its biological activity.

## Physicochemical Properties of Spirotryprostatin A

Property	Value	Reference(s)
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub>	[3][4]
Molecular Weight	395.45 g/mol	[3]
Monoisotopic Mass	395.18450629 Da	[4]
Appearance	Powder	[3]
Boiling Point (predicted)	658.9 ± 55.0 °C at 760 mmHg	[3]
Density (predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[3]
CAS Number	182234-25-9	[4]
InChIKey	MQJKGSIAJNXSCM-ORGXJRBJSA-N	[4]

## Stereochemistry

The stereochemical complexity of **spirotryprostatin A** arises from its four contiguous stereocenters, including the spirocyclic carbon at the C3 position of the oxindole ring. The precise spatial arrangement of these centers is critical for its biological function. The determination and confirmation of the absolute configuration of **spirotryprostatin A** have been major achievements in natural product synthesis, accomplished through various stereoselective synthetic strategies. These syntheses have not only provided access to the natural product for further biological evaluation but have also served as a platform for the development of new synthetic methodologies.

## Key Total Syntheses and Experimental Protocols

Several research groups have reported the total synthesis of **spirotryprostatin A**, each employing a unique strategy to construct the challenging spirooxindole core and control the stereochemistry. The following sections detail the key experimental approaches.

### Danishefsky's Total Synthesis: Oxidative Rearrangement

The first total synthesis of **spirotryprostatin A** was reported by the Danishefsky group and featured a key oxidative rearrangement of a  $\beta$ -carboline precursor to construct the spirooxindole framework.<sup>[6][7]</sup>

#### Experimental Protocol: Oxidative Rearrangement

A pivotal step in the Danishefsky synthesis involves the treatment of a tetrahydro- $\beta$ -carboline derivative with N-bromosuccinimide (NBS). This reagent initiates an oxidative cascade that leads to the formation of the spirocyclic oxindole. The general procedure is as follows:

- The tetrahydro- $\beta$ -carboline precursor is dissolved in a suitable solvent, typically a mixture of tetrahydrofuran (THF) and water.
- The solution is cooled to a low temperature (e.g., -78 °C).
- N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution.
- The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.
- The reaction is quenched with a reducing agent, such as sodium thiosulfate solution.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield the spirooxindole intermediate.

This stereocontrolled rearrangement establishes the crucial quaternary spirocenter.<sup>[6]</sup>

## Fukuyama's Total Synthesis: Intramolecular Heck Reaction

The Fukuyama group developed an elegant approach centered on a palladium-catalyzed intramolecular Heck reaction to forge the spirocyclic system.<sup>[8]</sup>

### Experimental Protocol: Intramolecular Heck Reaction

This key cyclization step creates the spiro-quaternary center with high stereocontrol. A representative protocol is outlined below:

- The acyclic precursor, typically an aryl iodide or triflate with a tethered alkene, is dissolved in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
- A palladium catalyst, for example, palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a suitable ligand, often a phosphine ligand like tri(o-tolyl)phosphine, are added to the solution.
- A base, such as triethylamine or silver carbonate, is introduced to the reaction mixture.
- The mixture is heated to an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
- The residue is then purified by flash column chromatography to afford the desired spirocyclic product.

## Williams' Total Synthesis: Azomethine Ylide Cycloaddition

The Williams group utilized a <sup>[1][5]</sup>-dipolar cycloaddition reaction of an azomethine ylide as the key strategy to construct the pyrrolidine ring of the spirooxindole core in a stereocontrolled

manner.[9]

#### Experimental Protocol: Azomethine Ylide[1][5]-Dipolar Cycloaddition

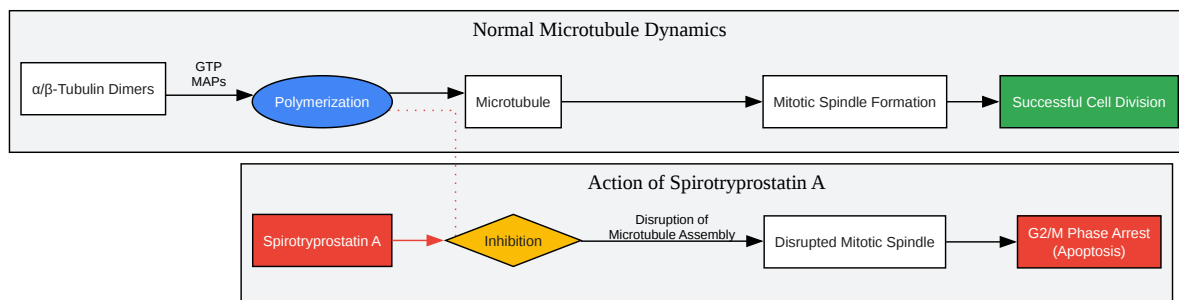
This powerful reaction allows for the rapid assembly of the complex pyrrolidine ring system.

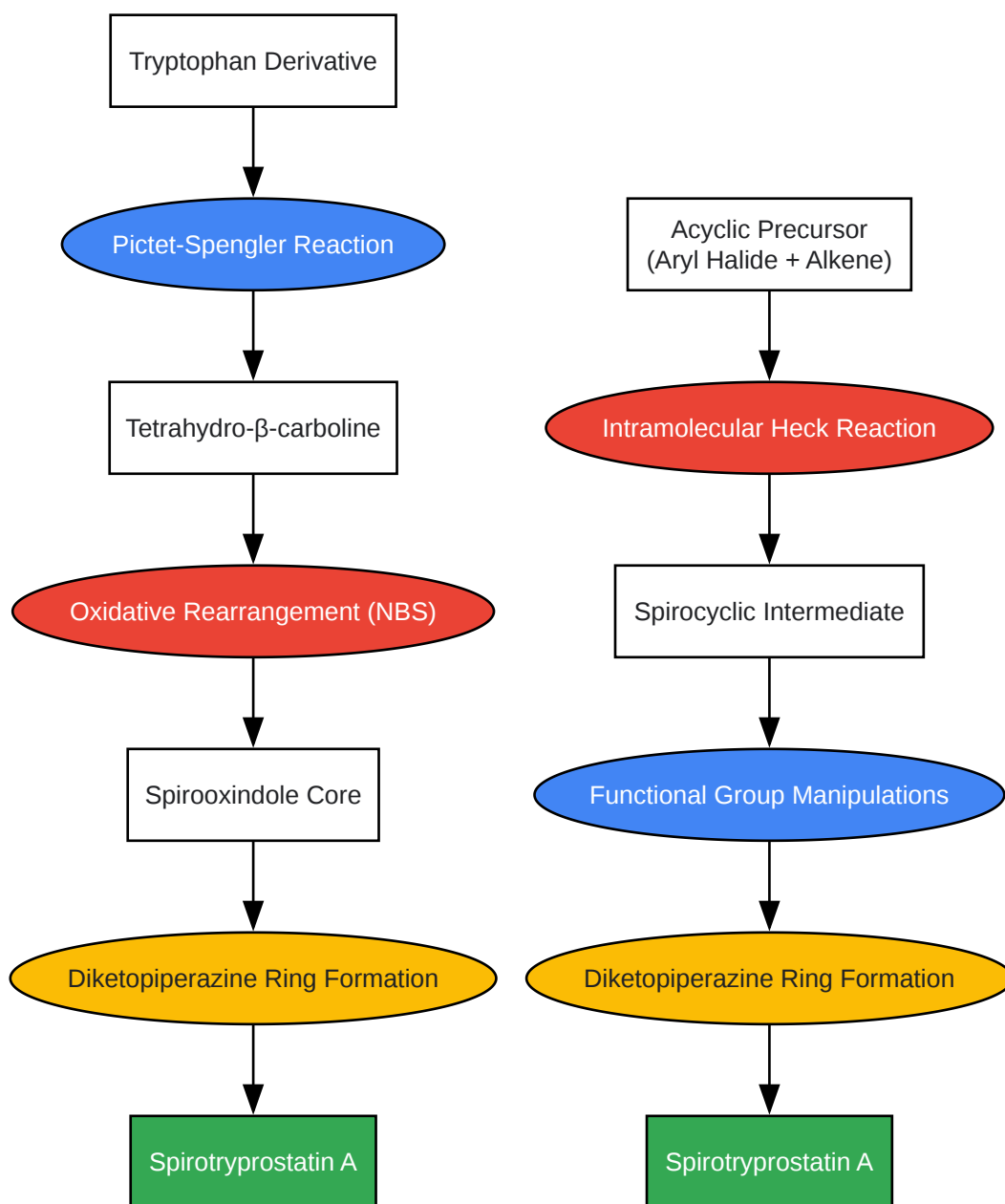
The general experimental procedure is as follows:

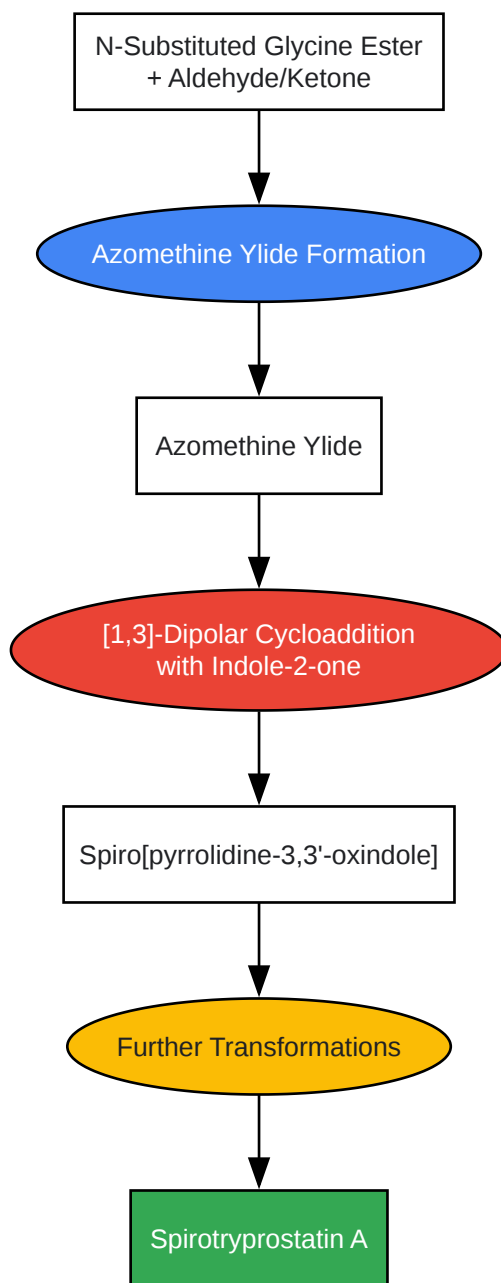
- An appropriate N-substituted glycine ester and an aldehyde or ketone are dissolved in a non-polar solvent like toluene or dichloromethane.
- The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to form the azomethine ylide in situ.
- A dipolarophile, in this case, a substituted indole-2-one, is added to the reaction mixture.
- The reaction is maintained at the elevated temperature until the starting materials are consumed, as monitored by TLC.
- The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the spiro[pyrrolidine-3,3'-oxindole] adduct with high diastereoselectivity.

## Mechanism of Action: Inhibition of Microtubule Dynamics

**Spirotryprostatin A** exerts its potent anti-proliferative effects by disrupting the dynamics of microtubule assembly.[10][11] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By inhibiting the proper formation and function of the mitotic spindle, **spirotryprostatin A** causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] The closely related compound, tryprostatin A, has been shown to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[10][11]







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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